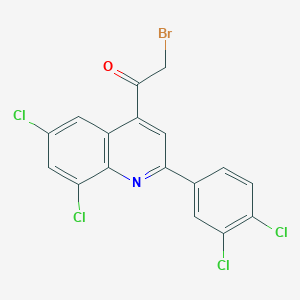
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone is a complex organic compound characterized by its quinoline core structure substituted with multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromine and Chlorine: Used for halogenation reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Acidic and Basic Catalysts: Used in condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted quinoline derivatives.
Scientific Research Applications
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and DNA.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloroaniline: Shares similar halogenation patterns but differs in its core structure.
Benzene, 2-bromo-1,4-dichloro-: Another halogenated aromatic compound with different applications.
Uniqueness
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone is unique due to its specific quinoline core and multiple halogen substitutions, which confer distinct electronic and steric properties, making it valuable for specialized applications in medicinal and material sciences.
Properties
CAS No. |
25840-28-2 |
|---|---|
Molecular Formula |
C17H8BrCl4NO |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-bromo-1-[6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C17H8BrCl4NO/c18-7-16(24)10-6-15(8-1-2-12(20)13(21)3-8)23-17-11(10)4-9(19)5-14(17)22/h1-6H,7H2 |
InChI Key |
ASQQHTXKJASBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)CBr)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
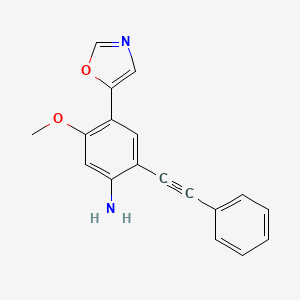
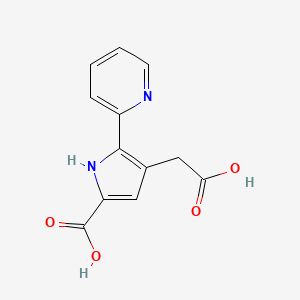
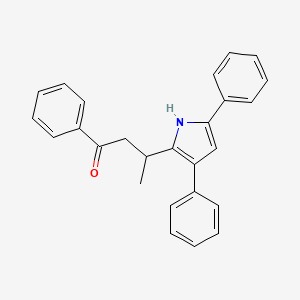
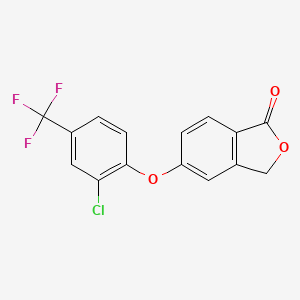
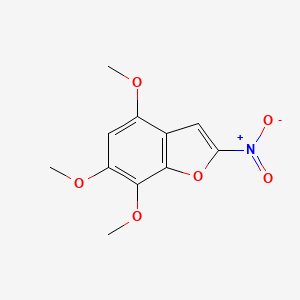



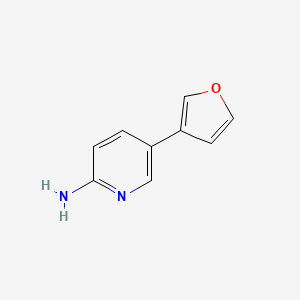

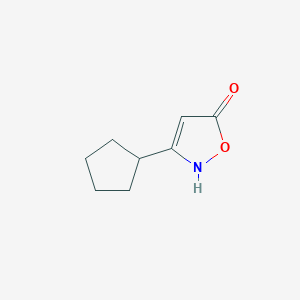
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)
